N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide
Description
N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide is a pyrimidine-based small molecule featuring a carboxamide core substituted with a 5-chloro group, a methylsulfanyl moiety at position 2, and a 4-(azepan-1-ylsulfonyl)phenyl group at the N-position.
Properties
IUPAC Name |
N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O3S2/c1-27-18-20-12-15(19)16(22-18)17(24)21-13-6-8-14(9-7-13)28(25,26)23-10-4-2-3-5-11-23/h6-9,12H,2-5,10-11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSTTZHMIVWZHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as chloroacetaldehyde and thiourea.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of the Azepane Ring: The azepane ring can be attached through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the synthesized intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The chloro group on the pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution of the chloro group can introduce various functional groups.
Scientific Research Applications
N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, it may interact with enzymes involved in metabolic processes or receptors that regulate cellular functions.
Comparison with Similar Compounds
Key Observations :
- The target compound’s azepane sulfonyl group distinguishes it from analogs with simpler aryl or heteroaryl sulfonamides (e.g., ’s pyrimidine-sulfamoyl group). This may improve membrane permeability compared to bulkier substituents .
- Unlike ’s tetrahydropyrimidine (THP) core, the target retains a fully aromatic pyrimidine ring, likely favoring planar interactions with biological targets .
- The methylsulfanyl group at position 2 (target) vs. thioxo () or allylsulfanyl () alters electronic properties: methylsulfanyl is less polar but more stable than thiol-based groups .
Pharmacokinetic and Physicochemical Properties
Biological Activity
N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring , a sulfonyl group , and an azepane ring , contributing to its unique properties. The molecular formula is , with a molecular weight of approximately 392.90 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 392.90 g/mol |
| IUPAC Name | This compound |
| LogP | 5.902 |
Synthesis
The synthesis of this compound involves several steps, including:
- Formation of the Pyrimidine Ring : Achieved through condensation reactions with precursors like chloroacetaldehyde and thiourea.
- Introduction of the Sulfonyl Group : Via sulfonylation using sulfonyl chlorides.
- Attachment of the Azepane Ring : Accomplished through nucleophilic substitution reactions.
- Final Coupling : Involves coupling intermediates under controlled conditions to yield the final product.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes, potentially affecting pathways critical for cell survival and proliferation.
- Receptor Modulation : It can bind to specific receptors, modulating their activity and influencing various physiological responses.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that pyrimidine derivatives can possess significant antimicrobial properties against various bacterial strains.
- Anticancer Potential : The compound's ability to inhibit tumor cell growth has been investigated, revealing promising results in vitro.
- Anti-inflammatory Effects : The structure suggests potential anti-inflammatory activity, which is common among similar compounds.
Case Studies and Research Findings
Recent studies have highlighted the biological significance of compounds with similar structures:
- A review published in Medicinal Chemistry discusses the synthesis and biological evaluation of pyranopyrimidine analogs, noting their diverse pharmacological activities including antimicrobial, antitumor, and anti-inflammatory effects .
- Another study demonstrated that certain pyrimidine derivatives showed potent inhibitory effects on thymidylate synthase, suggesting their potential as antiviral and anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
